![molecular formula C23H15Cl2N3O B6509403 1,3-bis(4-chlorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline CAS No. 901005-88-7](/img/structure/B6509403.png)
1,3-bis(4-chlorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
Compounds like “1,3-bis(4-chlorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline” belong to a class of organic compounds known as heterocyclic compounds, specifically quinolines and triazoles . These compounds are characterized by their cyclic structure and the presence of at least two different elements in the ring . They are known to exhibit a wide range of biological activities and are commonly used in medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like the Aza-Diels-Alder reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis . For instance, the synthesis of quinoline derivatives often involves aromatic nucleophilic substitution .Molecular Structure Analysis
The molecular structure of these compounds is often analyzed using techniques like X-ray crystallography . The structure often exhibits intermolecular interactions like C–H…N and π–π interactions .Chemical Reactions Analysis
The chemical reactions involving these compounds are often complex and involve multiple steps . For instance, the synthesis of triazoloquinoline derivatives involves a reaction of aryl azides and prop-2-yn-1-yloxy benzene .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely. For instance, some compounds exhibit high LUMO (the lowest unoccupied molecular orbital) levels .Scientific Research Applications
1,3-bis(4-chlorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline has been studied for its potential applications in biomedical research and drug discovery. It has been shown to have anti-inflammatory, antifungal, and anticancer activities. It has also been shown to have potential as an antidiabetic agent. In addition, it has been investigated for its ability to inhibit the growth of human breast cancer cells and for its potential as an inhibitor of the HIV-1 protease enzyme.
Mechanism of Action
Target of Action
Compounds with similar structures, such as quinazoline and quinazolinone derivatives, are known to interact with a variety of enzymes and receptors .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .
Biochemical Pathways
Related compounds such as quinazoline and quinazolinone derivatives have been shown to impact a broad range of biological activities, suggesting that this compound may also affect multiple pathways .
Pharmacokinetics
Similar compounds are known to have diverse pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Related compounds have been shown to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Advantages and Limitations for Lab Experiments
1,3-bis(4-chlorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline has several advantages for laboratory experiments. It is a small molecule, which makes it easy to synthesize and manipulate in the lab. It has also been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the molecular mechanisms of various diseases. However, this compound also has some limitations. For example, it is not very stable in solution and can degrade over time.
Future Directions
1,3-bis(4-chlorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline has potential applications in biomedical research and drug discovery. Future research should focus on further exploring its biochemical and physiological effects, as well as its potential as an inhibitor of the HIV-1 protease enzyme. In addition, further research should be done to investigate its potential as an antidiabetic agent and its ability to inhibit the growth of human breast cancer cells. Finally, further research should be done to investigate the mechanism of action of this compound and to develop more stable formulations of the compound for use in laboratory experiments.
Synthesis Methods
1,3-bis(4-chlorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline is synthesized by a three-step process. The first step involves the reaction of 4-chlorophenylhydrazine with 1,3-dicyano-2-propanone in the presence of a base to give the corresponding hydrazone. The second step involves the reaction of the hydrazone with sodium methoxide to give the corresponding pyrazolo[4,3-c]quinoline. The third step involves the reaction of the pyrazolo[4,3-c]quinoline with 4-chlorobenzaldehyde in the presence of a base to give this compound.
properties
IUPAC Name |
1,3-bis(4-chlorophenyl)-8-methoxypyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2N3O/c1-29-18-10-11-21-19(12-18)23-20(13-26-21)22(14-2-4-15(24)5-3-14)27-28(23)17-8-6-16(25)7-9-17/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYDPSZZTWRIAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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